molecular formula C19H16FN3O4S B11683103 (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11683103
M. Wt: 401.4 g/mol
InChI Key: BUJWUFSOSDFSRU-UHFFFAOYSA-N
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Description

(2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a useful research compound. Its molecular formula is C19H16FN3O4S and its molecular weight is 401.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a novel small molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on the latest research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H16FN3O4S
  • Molecular Weight : 401.41 g/mol
  • InChIKey : BUJWUFSOSDFSRU-VZCXRCSSSA-N

The compound features a thiazine ring, which is known for its diverse biological activities, and a benzodioxole moiety that contributes to its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with similar structures have shown significant antimicrobial properties. For example, studies on related benzodioxole derivatives have demonstrated effectiveness against various pathogens:

CompoundPathogenActivity (% Inhibition)
6kRhizoctonia solani100%
6lSclerotonia sclerotiorum91%
6nBotrytis cinerea83%

These findings suggest that the target compound may also exhibit similar antimicrobial effects due to its structural characteristics .

Cytotoxicity

Preliminary studies on related thiazine derivatives have highlighted their cytotoxic potential against cancer cell lines. For instance, compounds derived from thiazine structures have shown IC50 values in the low micromolar range against various cancer types:

CompoundCell LineIC50 (µM)
6jA5493.22
6kMCF-74.50

These results indicate that the compound may possess significant anticancer properties, warranting further investigation into its efficacy and mechanisms of action .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the thiazine ring suggests potential inhibition of key enzymes involved in cellular proliferation and survival.
  • Interaction with DNA : Similar compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
  • Antioxidant Activity : The benzodioxole moiety is known for its antioxidant properties, which may contribute to the overall biological activity of the compound by reducing oxidative stress in cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various benzodioxole derivatives against common fungal pathogens. The results showed that modifications in the benzodioxole structure significantly influenced antifungal efficacy. The compound was hypothesized to follow a similar trend due to its structural components .

Cytotoxicity Assessment

In a cytotoxicity assessment involving several synthesized thiazine derivatives, it was found that compounds with electron-withdrawing groups exhibited enhanced activity against cancer cell lines. This aligns with the structural features of our target compound, suggesting it may similarly affect cancer cell viability .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with thiazine structures exhibit significant antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses a broad spectrum of antibacterial activity comparable to standard antibiotics like ciprofloxacin.

Case Study: Antibacterial Efficacy

A study conducted on similar thiazine derivatives demonstrated that modifications to the benzodioxole moiety could enhance antibacterial potency. The presence of electron-withdrawing groups increased activity against Gram-positive bacteria, indicating that the structure of (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide may similarly influence its antibacterial properties .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Thiazine derivatives are known to inhibit tumor growth by interfering with cellular processes.

Case Study: Anticancer Mechanisms

In a recent study involving a series of thiazine derivatives, compounds structurally similar to This compound were tested against various cancer cell lines. Results showed significant cytotoxic effects and induction of apoptosis in cancer cells . The mechanism was linked to the inhibition of specific enzymes involved in cell proliferation.

Anti-inflammatory Effects

Beyond antibacterial and anticancer properties, thiazine derivatives have been noted for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions like arthritis and other inflammatory diseases.

Case Study: Inflammatory Response Modulation

Research on related thiazine compounds revealed their potential to inhibit pro-inflammatory cytokines in vitro. This suggests that This compound may exhibit similar properties, providing a basis for further exploration in inflammatory disease models .

Properties

Molecular Formula

C19H16FN3O4S

Molecular Weight

401.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H16FN3O4S/c1-23-17(24)9-16(18(25)22-13-5-3-2-4-12(13)20)28-19(23)21-11-6-7-14-15(8-11)27-10-26-14/h2-8,16H,9-10H2,1H3,(H,22,25)

InChI Key

BUJWUFSOSDFSRU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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